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Compound of Interest

Compound Name: Lanicemine

Cat. No.: B1674462

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the intravenous (1V)
infusion methodologies for the N-methyl-D-aspartate (NMDA) receptor antagonist, Lanicemine
(AZD6765), as documented in clinical research. The information is intended to guide the design
and execution of preclinical and clinical studies involving this compound.

Summary of Lanicemine Intravenous Infusion
Parameters

The following tables summarize the quantitative data from various clinical studies investigating
the intravenous administration of Lanicemine. These tables are designed for easy comparison
of different dosing regimens and pharmacokinetic profiles.

Table 1: Lanicemine Intravenous Infusion Dosing
Regimens
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Table 2: Pharmacokinetic Parameters of Intravenously
Administered Lanicemine
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Experimental Protocols

The following are detailed methodologies for key experiments involving the intravenous

infusion of Lanicemine, based on published clinical trial protocols.
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Protocol 2.1: Single Infusion Protocol for Major
Depressive Disorder

This protocol is based on a study evaluating the rapid antidepressant effects of Lanicemine.

Objective: To assess the efficacy and safety of a single intravenous dose of Lanicemine in

patients with Major Depressive Disorder.

Materials:

Lanicemine for injection (e.g., 100 mg)
0.9% saline (placebo)

Infusion pump

Standard IV administration set

Sterile syringes and needles

Procedure:

Patient Screening and Baseline Assessment: Recruit patients diagnosed with MDD. Conduct
baseline assessments using standardized psychiatric rating scales such as the Montgomery-
Asberg Depression Rating Scale (MADRS).

Randomization: Randomize patients in a double-blind manner to receive either Lanicemine
or placebo.

Drug Preparation: Prepare the infusion solution by diluting the required dose of Lanicemine
(e.g., 100 mg) in a specified volume of 0.9% saline (e.g., 30 mL or 100 mL). The placebo
group will receive an identical volume of 0.9% saline.

Infusion Administration: Administer the infusion intravenously over a 60-minute period using
a calibrated infusion pump.[2]

Post-Infusion Monitoring: Monitor vital signs and assess for any adverse events during and
after the infusion. In some studies, patients remained on-site for at least 3 hours after the
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first infusion.[1]

o Efficacy and Safety Assessments: Conduct efficacy assessments at specified time points
post-infusion (e.g., 24 hours) using scales such as the MADRS.[2] Continue to monitor for
adverse events.

Protocol 2.2: Multiple Infusion Protocol for Post-
Traumatic Stress Disorder

This protocol is derived from a proof-of-mechanism study in patients with PTSD.

Objective: To evaluate the effect of multiple Lanicemine infusions on behavioral and
neurophysiological markers in patients with PTSD.

Materials:

Lanicemine solution (1.0 mg/mL)

0.9% saline (placebo)

Infusion pump

Standard IV administration set

Equipment for neurophysiological assessments (e.g., EEG)

Procedure:

Patient Selection: Recruit patients with a diagnosis of PTSD and evidence of behavioral
sensitization.

o Randomization and Blinding: Randomize patients to receive either Lanicemine (100 mg) or
a matching placebo in a 1:1 ratio. The study should be double-blinded.[5]

e Dosing Schedule: Administer three 60-minute intravenous infusions over a period of five non-
consecutive days.[5][6]

« Infusion Preparation and Administration:
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o Prepare the infusion by drawing 100 mL of either the Lanicemine solution (1.0 mg/mL) or
0.9% saline into a syringe for the infusion pump.[5]

o Administer the 100 mL volume over 60 minutes at a rate of 1.67 mL/min (equivalent to
1.667 mg/min of Lanicemine).[5]

o Post-Infusion Observation: After the first and third infusions, patients should remain on-site
for at least 4.5 hours for safety monitoring and neurophysiological assessments.[5]

e Assessments:

o Conduct primary endpoint assessments (e.g., anxiety-potentiated startle) at baseline and
after the third infusion.[6]

o Perform neurophysiological measures such as resting-state EEG at specified time points.

[6]

o Monitor for adverse events and changes in clinical symptoms throughout the study.[5]

Visualizations: Signaling Pathways and
Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to
Lanicemine's mechanism of action and its application in a clinical trial setting.

Diagram 3.1: Lanicemine Experimental Workflow in a
Clinical Trial
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Caption: A typical experimental workflow for a randomized, placebo-controlled clinical trial of
intravenous Lanicemine.

Diagram 3.2: Putative NMDA Receptor Signhaling
Pathway Modulated by Lanicemine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1674462#intravenous-infusion-protocols-for-
lanicemine-in-clinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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